(4-Chloropyridin-2-YL)methanamine hydrochloride

Description

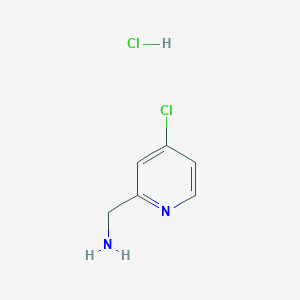

(4-Chloropyridin-2-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a pyridine ring substituted with a chlorine atom at the 4-position and an aminomethyl group at the 2-position, stabilized as a hydrochloride salt. This compound (CAS: 1640995-63-6) is synthesized for pharmaceutical and chemical research applications, where its hydrochloride form enhances solubility and stability for biological testing . Its structural framework is critical in drug discovery, particularly in targeting receptors such as adenosine or GABA transporters, where the chloropyridine moiety influences binding affinity .

Properties

IUPAC Name |

(4-chloropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNSWQBQOJJXHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloropyridin-2-YL)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 4-chloropyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of (4-Chloropyridin-2-YL)methanamine hydrochloride may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Chloropyridin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Cancer Research

(4-Chloropyridin-2-YL)methanamine hydrochloride has been identified as a potential inhibitor of key signaling pathways involved in cancer progression. It has shown effectiveness in inhibiting tumor growth in various cancer types, including:

- Pancreatic Cancer

- Prostate Cancer

- Breast Cancer

- Lung Cancer

- Leukemia

The compound's ability to inhibit the mTORC protein kinase pathway is particularly noteworthy, as this pathway is crucial for cell growth and proliferation. Studies indicate that structural modifications of this compound can enhance its potency against these cancers .

Inhibition of Lysyl Oxidase-like 2 (LOXL2)

The compound acts as a selective inhibitor of lysyl oxidase-like 2, an enzyme implicated in extracellular matrix remodeling and fibrosis. This inhibition is significant for:

- Fibrotic Diseases : By inhibiting LOXL2, the compound may help mitigate the progression of fibrotic diseases by reducing collagen cross-linking and deposition.

- Cancer Metastasis : LOXL2 is also associated with cancer metastasis; therefore, its inhibition can potentially reduce the invasive capabilities of cancer cells .

Synthesis and Development of Related Compounds

The synthesis of (4-Chloropyridin-2-YL)methanamine hydrochloride serves as a foundation for developing other biologically active compounds. Its derivatives have been explored for their pharmacological activities, leading to novel therapeutic agents targeting various diseases .

Cervical Cancer Model

In a notable study involving cervical cancer, administration of (4-Chloropyridin-2-YL)methanamine hydrochloride resulted in significant reductions in tumor size when administered intraperitoneally at a dose of 10 mg/kg every two days over three weeks. This study highlights the compound's potential as an anti-cancer agent through its action on LOXL2 .

Fibrosis Models

Research focused on hepatic stellate cells demonstrated that derivatives of (4-Chloropyridin-2-YL)methanamine hydrochloride effectively inhibited collagen synthesis, which is critical in liver fibrosis progression. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells, suggesting therapeutic applications in treating liver fibrosis .

Data Summary Table

Mechanism of Action

The mechanism of action of (4-Chloropyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it is known to inhibit the enzyme lysyl oxidase-like 2 (LOXL2), which plays a role in the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting LOXL2, the compound can affect processes such as tumor progression and fibrosis .

Comparison with Similar Compounds

Structural Variations and Substituent Positioning

The position of the chlorine atom and the aminomethyl group on the pyridine ring significantly impacts physicochemical and biological properties. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Purity | Substituent Positions |

|---|---|---|---|---|

| (4-Chloropyridin-2-yl)methanamine hydrochloride | 1640995-63-6 | C₆H₇Cl₂N₂ | 95% | Cl at 4, NH₂CH₂ at 2 |

| (6-Chloropyridin-2-yl)methanamine dihydrochloride | 188637-75-4 | C₆H₉Cl₃N₂ | 97% | Cl at 6, NH₂CH₂ at 2 |

| (5-Chloropyridin-2-yl)methanamine dihydrochloride | 1257535-54-8 | C₆H₉Cl₃N₂ | 95% | Cl at 5, NH₂CH₂ at 2 |

| (2-Chloropyridin-4-yl)methanamine hydrochloride | 916210-98-5 | C₆H₇Cl₂N₂ | 97% | Cl at 2, NH₂CH₂ at 4 |

| (4-Chloropyridin-3-yl)methanamine hydrochloride | 1956319-15-5 | C₆H₇Cl₂N₂ | 95% | Cl at 4, NH₂CH₂ at 3 |

Key Observations :

- Aminomethyl Group: The 2-position aminomethyl group in the parent compound vs. the 4-position in CAS 916210-98-5 may influence hydrogen-bonding capacity and steric interactions with biological targets .

Physicochemical Properties

- Chlorine substituents are expected to deshield adjacent protons, as seen in 2k and 2l (benzo[b]thiophen-2-yl methanamine hydrochloride) .

Solubility and Stability :

- Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Dihydrochloride analogs (e.g., CAS 188637-75-4) may offer enhanced solubility but lower thermal stability .

Biological Activity

(4-Chloropyridin-2-YL)methanamine hydrochloride is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structural features, which contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of (4-Chloropyridin-2-YL)methanamine hydrochloride, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H7ClN2·HCl

- IUPAC Name : (4-Chloropyridin-2-yl)methanamine hydrochloride

- CAS Number : 22727148

The biological activity of (4-Chloropyridin-2-YL)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit various biological pathways, particularly those involved in cancer progression and fibrosis.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for lysyl oxidase-like enzymes (LOXL), which are implicated in the epithelial-mesenchymal transition (EMT) associated with cancer metastasis. Studies indicate that inhibition of LOXL can significantly reduce the invasive capabilities of cancer cells, such as cervical cancer cells .

- Receptor Binding : It has been suggested that (4-Chloropyridin-2-YL)methanamine hydrochloride may bind to specific receptors involved in cellular signaling pathways, altering their activity and leading to various biological effects.

Anticancer Activity

Recent studies have demonstrated the potential of (4-Chloropyridin-2-YL)methanamine hydrochloride as an anticancer agent. For instance, it has been shown to decrease the invasive ability of cervical cancer cells by reversing LOXL-induced EMT processes .

Anti-fibrotic Effects

The compound has also been investigated for its anti-fibrotic properties. By inhibiting LOXL enzymes, it may help mitigate fibrosis in various tissues, thus presenting a potential therapeutic avenue for conditions characterized by excessive fibrous tissue formation .

Case Studies and Research Findings

Q & A

Basic: What synthetic routes are available for (4-chloropyridin-2-yl)methanamine hydrochloride, and how is purity validated?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or reductive amination of 4-chloro-2-cyanopyridine intermediates. For example, a two-step process involving chlorination followed by amination with ammonia under controlled pH (6–7) can yield the target compound .

Purity Validation:

- Chromatography: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase.

- Spectroscopy: H NMR (DMSO-d6, δ 8.35 ppm for pyridyl H, δ 4.10 ppm for -CH2NH2) and LC-MS (exact mass: 179.05 g/mol) confirm structure .

- Chloride Ion Test: Reaction with silver nitrate yields white precipitates (AgCl), validated per pharmacopeial methods .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing (4-chloropyridin-2-yl)methanamine hydrochloride?

Methodological Answer:

- NMR Spectroscopy: C NMR identifies the pyridine ring carbons (C4-Cl at δ 145 ppm, C2-CH2NH2 at δ 45 ppm) and amine protons.

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond angles and dihedral distortions induced by the chloropyridinyl group .

- Mass Spectrometry: High-resolution ESI-MS (expected [M+H]: 180.05) validates molecular integrity .

Advanced: How do substituent positions (e.g., 4-Cl vs. 2-Cl) influence reactivity in nucleophilic substitutions?

Methodological Answer:

The 4-chloro substituent on the pyridine ring enhances electrophilicity at the 2-position, favoring nucleophilic attacks (e.g., amination or thiolation). Comparative studies with isomers (e.g., 2-chloro-4-methylpyridine) show:

| Substituent Position | Reaction Rate (k, s⁻¹) | Major Product |

|---|---|---|

| 4-Cl, 2-CH2NH2 | 1.2 × 10⁻³ | Amines |

| 2-Cl, 4-CH2NH2 | 0.8 × 10⁻³ | Thioethers |

| Steric and electronic effects from the chloro group direct regioselectivity, as shown in kinetic studies . |

Advanced: What experimental strategies ensure selectivity when studying (4-chloropyridin-2-yl)methanamine hydrochloride as a LOXL2 inhibitor?

Methodological Answer:

- In Vitro Assays: Use recombinant human LOXL2 with Amplex Red to measure H2O2 production (IC50 = 126 nM). Include controls for MAO-A/B and SSAO to assess cross-reactivity .

- Structure-Activity Relationship (SAR): Compare with analogs (e.g., 4-fluoropyridinyl derivatives) to identify critical halogen interactions.

- Kinetic Analysis: Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots using lysyl oxidase substrates .

Advanced: How can computational modeling predict the compound’s behavior in catalytic reactions?

Methodological Answer:

- DFT Calculations: Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level, revealing charge distribution at the chloropyridinyl group.

- Molecular Docking: AutoDock Vina simulates binding to LOXL2’s active site (PDB: 5ZE3), highlighting hydrogen bonds with Gln489 and hydrophobic interactions with Leu362 .

- MD Simulations: NAMD analyzes stability over 100 ns, showing minimal RMSD (<2 Å) in aqueous environments .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.